N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine
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Overview
Description
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The chromen-2-one core is known for its diverse biological activities and is commonly found in natural products such as coumarins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine typically involves the condensation of 7-hydroxy-4-methylcoumarin with norleucine. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position of the chromen-2-one core can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position of the chromen-2-one core can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-2H-chromen-2-ol.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent introduced.
Scientific Research Applications
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of bacterial DNA gyrase, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-L-valine
- N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine
- 7-hydroxy-4-methylcoumarin derivatives
Uniqueness
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is unique due to its specific structural features, such as the presence of the norleucine moiety, which can impart distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C19H23NO6 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-4-5-15(18(23)24)20-17(22)9-8-14-11(2)13-7-6-12(21)10-16(13)26-19(14)25/h6-7,10,15,21H,3-5,8-9H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
ZXOHMCLAHRPJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Origin of Product |
United States |
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